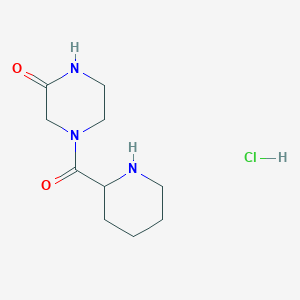

4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for naming complex heterocyclic structures containing multiple nitrogen-bearing rings. The base structure is identified as 2-piperazinone, which consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a ketone functionality at position 2. The 4-position of this piperazinone ring bears a substituent group consisting of a carbonyl unit directly attached to the 2-position of a piperidine ring, creating the complete designation 4-(2-piperidinylcarbonyl)-2-piperazinone.

The systematic classification places this compound within the broader category of diazacyclohexanone derivatives, specifically as a substituted piperazinone. The presence of both piperazine and piperidine structural motifs classifies it as a bicyclic nitrogen heterocycle with bridging carbonyl functionality. In terms of chemical taxonomy, the compound belongs to the family of azacyclic compounds, more precisely categorized as a mixed piperazine-piperidine hybrid structure.

The hydrochloride designation indicates the formation of a salt between the basic nitrogen centers of the organic molecule and hydrochloric acid, resulting in a positively charged ammonium species balanced by a chloride anion. This salt formation typically occurs at the most basic nitrogen center, which in piperazine-containing compounds is generally the nitrogen that is not adjacent to the carbonyl group.

Molecular Formula and Stereochemical Considerations

The molecular formula for this compound can be deduced from the structural analysis of related compounds in this chemical family. Based on the structural characteristics observed in closely related piperazine-piperidine hybrid compounds, the free base would have the molecular formula C₁₀H₁₇N₃O₂, with the hydrochloride salt adding one hydrogen and one chlorine atom to yield C₁₀H₁₈ClN₃O₂. The molecular weight of the hydrochloride salt would be approximately 247.72 grams per mole, consistent with similar compounds in this structural class.

Stereochemical considerations for this compound are particularly important due to the presence of multiple saturated ring systems. Both the piperazine and piperidine rings adopt chair conformations under normal conditions, as demonstrated in crystallographic studies of related compounds. The piperazine ring in the 2-piperazinone structure maintains a chair conformation with the carbonyl group typically occupying an equatorial position to minimize steric strain. Similarly, the piperidine ring adopts a chair conformation with the carbonyl linkage preferentially positioned equatorially.

The connection between the two ring systems through the carbonyl bridge introduces additional conformational complexity. The carbonyl carbon typically exhibits trigonal planar geometry, allowing for rotation around the carbon-nitrogen bonds on either side of the carbonyl group. This rotational freedom can result in multiple conformational isomers, though energy calculations and experimental observations suggest that certain conformations are preferred due to minimized steric interactions and optimal orbital overlap.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The specific Chemical Abstracts Service registry number for this compound has not been definitively established in the available chemical databases, distinguishing it from its structural isomer 4-(4-piperidinylcarbonyl)-2-piperazinone hydrochloride, which carries the Chemical Abstracts Service number 1220018-16-5. This distinction is crucial for accurate chemical identification and database searching, as the positional difference in the piperidine attachment significantly alters the compound's chemical and physical properties.

Alternative chemical identifiers for this compound class include various systematic and trivial naming conventions. The compound may also be referenced as 1-(piperazin-3-one-4-yl)-piperidin-2-ylmethanone hydrochloride, emphasizing the methanone bridge between the ring systems. International chemical databases may list it under variations such as 4-(2-piperidylcarbonyl)-2-piperazinone hydrochloride or N-(2-oxopiperazin-4-yl)-piperidine-2-carboxamide hydrochloride, reflecting different approaches to systematic nomenclature.

The Molecular Design Limited number system, commonly used in chemical databases, would assign a unique identifier to this compound distinct from its isomeric variants. However, the specific Molecular Design Limited number for this compound requires experimental determination and database registration.

X-ray Crystallographic Analysis of Molecular Configuration

While specific X-ray crystallographic data for this compound is not available in the current literature, extensive crystallographic analysis of related piperazine and piperidine compounds provides valuable insights into the expected molecular configuration. Crystallographic studies of similar piperazine-containing compounds demonstrate that these molecules typically adopt chair conformations for both ring systems, with specific preferences for the orientation of substituent groups.

Analysis of crystallographic data from related piperazinone compounds reveals that the carbonyl group in the 2-position of the piperazinone ring generally adopts an equatorial orientation to minimize steric interactions with adjacent ring substituents. The nitrogen atoms in the piperazine ring system show characteristic sp³ hybridization with tetrahedral geometry, modified by the adjacent carbonyl group which introduces some planar character to the immediate molecular environment.

For the piperidine component of the molecule, crystallographic precedents from related compounds indicate that the ring maintains a standard chair conformation with minimal distortion. The attachment point at the 2-position of the piperidine ring places the carbonyl linkage in a relatively unstrained position, allowing for optimal orbital overlap between the nitrogen lone pair and the carbonyl π system.

The overall molecular shape of compounds in this structural class typically exhibits a non-planar, three-dimensional architecture with the two ring systems positioned at specific angles relative to each other. The carbonyl bridge provides both conformational flexibility and a degree of rigidity, creating a molecular framework that can adopt multiple low-energy conformations.

Comparative Analysis with Related Piperazine-Piperidine Hybrid Architectures

The structural characteristics of this compound can be effectively analyzed through comparison with its well-documented isomeric counterpart, 4-(4-piperidinylcarbonyl)-2-piperazinone hydrochloride, and other related hybrid architectures. The primary structural difference lies in the attachment point of the piperidine ring to the carbonyl bridge, with the 2-position attachment potentially creating different steric and electronic environments compared to the 4-position isomer.

Comparative analysis of piperazine versus piperidine structural motifs reveals significant differences in their chemical behavior and biological activity profiles. Studies examining compounds with 4-(pyridin-4-yl)piperazin-1-yl cores versus those containing piperidine cores demonstrate that these structural differences dramatically influence receptor binding properties and pharmacological activity. The protonation state variations observed in related compounds show that piperazine-containing structures often exist in multiple protonation states at physiological conditions, whereas piperidine analogs typically favor monoprotonated forms.

The substitution pattern in hybrid architectures significantly affects the overall molecular conformation and intermolecular interactions. Research on related compounds indicates that the piperidine moiety serves as a critical structural element for specific biological activities, with the position of attachment influencing binding affinity and selectivity profiles. Compounds containing piperidine cores often demonstrate different receptor binding characteristics compared to their piperazine analogs, suggesting that the 2-position attachment in this compound may confer unique properties.

Crystallographic comparisons with related hybrid structures reveal that the relative positioning of the two ring systems affects the overall molecular shape and crystal packing arrangements. The 2-position attachment creates a different spatial relationship between the piperazine and piperidine rings compared to 4-position attachment, potentially influencing both intermolecular hydrogen bonding patterns and crystal structure formation.

The electronic properties of these hybrid architectures are influenced by the through-bond and through-space interactions between the nitrogen-containing ring systems. The carbonyl bridge in 2-position attached compounds may exhibit different electron-withdrawing effects compared to 4-position isomers, affecting the basicity of the nitrogen centers and the overall charge distribution within the molecule.

属性

IUPAC Name |

4-(piperidine-2-carbonyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2.ClH/c14-9-7-13(6-5-12-9)10(15)8-3-1-2-4-11-8;/h8,11H,1-7H2,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOICQCJEYRFUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCNC(=O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Laboratory-Scale Synthetic Routes and Reaction Conditions

The preparation typically starts with piperazine derivatives that undergo acylation with piperidine-4-carbonyl precursors, followed by ring closure to form the piperazinone structure. The hydrochloride salt is then formed by treatment with hydrochloric acid. Reaction conditions such as solvent choice, temperature, and reagent stoichiometry are critical to maximize yield and purity.

Cyclization of 1,2-diamine derivatives with sulfonium salts is one documented approach to form the piperazinone ring system, though specific details for this compound are limited in literature.

Industrial methods focus on optimizing these laboratory procedures for scale-up, often employing continuous flow reactors and automated synthesis to improve efficiency and cost-effectiveness.

Detailed Synthetic Method from Patent Literature

A closely related synthetic approach for piperazine-based hydrochloride intermediates, which can be adapted or serve as a model for preparing 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride, is described in CN104402842A patent. This method involves a three-step reaction sequence with mild conditions and high product purity:

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of two (2-chloroethyl) methylamine hydrochloride | Diethanolamine + Thionyl chloride in CHCl3, dropwise addition, 2h reaction | 62 | Recrystallization from acetone |

| 2 | Formation of 1-(3-chloro-phenyl-) piperazine hydrochloride | 3-chloroaniline + two (2-chloroethyl) methylamine hydrochloride in dimethylbenzene, reflux 24h | 86 | Extraction and conversion to hydrochloride salt |

| 3 | Synthesis of 1-(3-chloro-phenyl-)-4-(3-chloropropyl) piperazine hydrochloride | Reaction with 1-bromo-3-chloropropane in acetone/water, 0–10°C, followed by NaOH addition and stirring | 65 | Isolation by crystallization from dilute HCl |

This route is characterized by:

- Mild reaction conditions (ambient to slightly elevated temperatures)

- Simplified post-reaction workup

- High purity of final product

- Good overall yields (62–86% per step)

Reaction Mechanism and Analysis

The synthesis involves nucleophilic substitution and cyclization steps:

Step 1: Thionyl chloride converts diethanolamine hydroxyl groups to chloroethyl groups, forming a reactive intermediate hydrochloride salt.

Step 2: The chloroethylamine intermediate reacts with aniline derivative to form a piperazine ring via nucleophilic substitution and intramolecular cyclization.

Step 3: Alkylation with bromo-chloropropane introduces the chloropropyl substituent, completing the piperazine intermediate structure.

The hydrochloride salt formation stabilizes the compound for isolation and further use.

Summary Table of Preparation Methods

| Aspect | Laboratory Synthesis | Patent-Based Synthetic Route | Industrial Considerations |

|---|---|---|---|

| Starting Materials | Piperazine derivatives, piperidine-4-carbonyl precursors | Diethanolamine, 3-chloroaniline, thionyl chloride, 1-bromo-3-chloropropane | Scaled reagents with optimized purity |

| Key Reactions | Cyclization, acylation, salt formation | Nucleophilic substitution, cyclization, alkylation, salt formation | Continuous flow, automated synthesis |

| Solvents | Variable (e.g., CHCl3, dimethylbenzene) | CHCl3, dimethylbenzene, acetone/water | Solvent recycling and safety management |

| Temperature | Ambient to reflux | 0–10°C to reflux | Controlled temperature reactors |

| Yield | Moderate to high | 62–86% per step | Optimized for maximum yield |

| Purity | High after purification | High purity via recrystallization | Strict quality control |

Research Findings and Notes

The patent CN104402842A provides a robust synthetic methodology for piperazine hydrochloride intermediates with mild conditions and high purity, which can be adapted for related compounds such as this compound.

The use of thionyl chloride for chlorination and subsequent nucleophilic substitution reactions is a common and effective strategy in piperazine chemistry.

The formation of hydrochloride salts enhances compound stability and facilitates purification.

Industrial scale-up would benefit from continuous flow chemistry and automation to address safety, reproducibility, and cost.

化学反应分析

Types of Reactions: 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions can include various derivatives of the compound, depending on the specific reagents and conditions used.

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of C10H18ClN3O2, featuring both piperazine and piperidine moieties. These structures are known for their diverse biological activities, making them valuable in the synthesis of various pharmacologically active compounds.

Medicinal Chemistry

4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride serves as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. The compound is utilized in creating derivatives that target various conditions, particularly those affecting the central nervous system (CNS).

Drug Development

This compound plays a crucial role in developing pharmaceuticals for several conditions:

- Antipsychotics : Derivatives of piperidine are often used in antipsychotic medications. For instance, Melperone, an antipsychotic drug, has been synthesized using piperidine derivatives.

- Alzheimer's Disease Treatments : The synthesis of donepezil, a widely prescribed drug for Alzheimer's disease, has been facilitated by intermediates derived from piperidine.

Synthetic Methodologies

Recent advancements in synthetic methodologies involving this compound demonstrate its versatility:

- Catalytic Hydrogenation : New methods using palladium and ruthenium catalysts have been developed to synthesize piperidine derivatives with high yields and selectivity.

- One-Pot Reactions : Techniques combining multiple reaction steps into one pot have been optimized to streamline the synthesis of complex compounds.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Synthesis of Antidepressants : Research has shown that modifying the piperazine ring enhances selectivity for serotonin receptors, leading to improved efficacy compared to existing treatments.

- Antitumor Activity : Studies indicate that derivatives of piperazine and piperidine exhibit significant antitumor activity. The incorporation of this compound into drug candidates has yielded promising results in preclinical trials against various cancer cell lines.

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Development | Building block for pharmaceuticals targeting CNS disorders | Melperone, Donepezil |

| Synthetic Methodologies | Catalytic hydrogenation and one-pot reactions for efficient synthesis | Novel antidepressants |

| Antitumor Activity | Development of compounds with significant activity against cancer cells | Piperazine derivatives |

Research indicates that this compound exhibits several pharmacological effects:

- Analgesic Properties : By acting on sigma receptors, the compound may enhance the analgesic effects of opioids.

- Antidepressant Activity : Some studies suggest that piperazine derivatives can exhibit antidepressant-like effects through modulation of serotonergic pathways.

- Neuroprotective Effects : Interaction with sigma receptors may also confer neuroprotective properties, making it a candidate for treating neurodegenerative disorders.

作用机制

The mechanism by which 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 4-(2-piperidinylcarbonyl)-2-piperazinone hydrochloride with related compounds:

Key Observations :

- Solubility: Hydrochloride salts (e.g., 1-(4-methoxybenzyl)-2-piperazinone HCl) generally exhibit improved aqueous solubility compared to free bases, a property critical for pharmaceutical formulations .

- Reactivity: Piperazinones with electron-withdrawing substituents (e.g., bromophenyl in ) show reduced susceptibility to oxidation compared to benzyl-substituted analogs .

生物活性

4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator. Specifically, it may function by:

- Inhibiting enzyme activity : By binding to active sites on enzymes, it can block their function, thereby influencing metabolic pathways.

- Modulating receptor activity : It may act as an antagonist or agonist at specific receptors involved in neurotransmission and other physiological processes.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study evaluated several piperazine derivatives for their cytotoxic effects against various cancer cell lines using the MTT assay. The results suggested that certain modifications to the piperazine structure enhanced anticancer activity compared to standard chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line Tested | IC50 (µM) | Comparison Standard |

|---|---|---|---|

| 4-(2-Piperidinylcarbonyl)-2-piperazinone HCl | HeLa | 15 | 5-Fluorouracil (10) |

| Derivative A | MCF-7 | 12 | Doxorubicin (8) |

| Derivative B | A549 | 20 | Cisplatin (15) |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activities. In vitro studies demonstrated that it exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The tube dilution method was employed to determine minimum inhibitory concentrations (MICs), revealing comparable efficacy to standard antibiotics .

| Microorganism | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | Ciprofloxacin (16) |

| Escherichia coli | 64 | Gentamicin (32) |

Study on Receptor Modulation

A systematic investigation into the receptor modulation properties of this compound revealed its potential as a selective antagonist for certain G-protein coupled receptors (GPCRs). The study utilized molecular docking techniques to predict binding affinities and confirmed these findings through in vitro assays .

- Findings : The compound displayed high selectivity towards the GPCR-6 receptor, with a calculated binding affinity (pKi) of approximately 7.5.

Transcriptomic Analysis

A recent study employed transcriptomic analysis to assess the compound's effects on gene expression in human cell lines. Differentially expressed genes were identified following treatment with varying concentrations of the compound, suggesting a significant impact on pathways related to apoptosis and cell proliferation .

常见问题

Basic: What are the key physicochemical properties of 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride, and how are they experimentally determined?

Answer:

Key properties include molecular weight, melting point, solubility, and stability. These are determined via:

- Melting Point Analysis : Differential Scanning Calorimetry (DSC) or capillary methods (e.g., mp 232–234°C for structurally similar piperazinones ).

- Solubility Profiling : Tests in polar (water, methanol) and non-polar solvents (dichloromethane), noting trends from analogs (e.g., poor water solubility but solubility in MeOH/DCM ).

- Stability Studies : Thermogravimetric Analysis (TGA) and HPLC monitoring under varying pH/temperature to assess decomposition pathways (e.g., thermal stability up to 258°C for related compounds ).

Basic: What synthetic routes are commonly employed for preparing 2-piperazinone derivatives like this compound?

Answer:

Two primary methodologies are used:

- Condensation Reactions : Reacting piperidinylcarbonyl precursors with activated carbonyl groups (e.g., condensation of 2-piperazinone with brominated intermediates, as in Scheme 26 ).

- N–H Insertion Reactions : Metal-catalyzed insertions (e.g., rhodium-catalyzed reactions for piperazinone cores ).

- Purification : Silica gel chromatography with mobile phases like DCM/MeOH (95:5) .

Advanced: How can researchers resolve contradictions in solubility data for piperazinone derivatives across literature?

Answer:

Contradictions arise from polymorphic forms or measurement conditions. Strategies include:

- Standardized Protocols : Use USP/FDA guidelines for solubility testing (e.g., equilibrium solubility in PBS at 25°C ).

- Polymorph Screening : X-ray diffraction (XRD) to identify crystalline forms impacting solubility .

- Computational Modeling : COSMO-RS simulations to predict solvent interactions .

Advanced: What analytical techniques are critical for characterizing the stereochemistry of this compound?

Answer:

- Chiral HPLC : To separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .

- NMR Spectroscopy : - and -NMR with NOESY for spatial configuration (e.g., δ 3.49–4.42 ppm for piperazinone protons ).

- X-ray Crystallography : Resolve absolute configuration, especially for pharmacologically active derivatives .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles .

- Ventilation : Use fume hoods to avoid inhalation of potential HCl vapors (from hydrochloride salt decomposition ).

- Storage : In airtight containers at RT, away from oxidizers (to prevent toxic gas release ).

Advanced: How can the thermal stability of this compound be optimized for high-temperature reactions?

Answer:

- Additive Screening : Antioxidants (e.g., BHT) to inhibit radical degradation .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to reduce oxidative decomposition .

- Kinetic Studies : Isothermal TGA at 150–250°C to identify degradation thresholds .

Basic: What pharmacological applications are plausible for this compound based on structural analogs?

Answer:

- Kinase Inhibition : Piperazinones are scaffolds in kinase inhibitors (e.g., cyclin G-associated kinase inhibitors ).

- Antimicrobial Agents : Fluorinated derivatives show activity in structure-activity relationship (SAR) studies .

- Polymer Chemistry : As monomers for thermally stable polyimides (e.g., fluorinated polyimides with Tg > 300°C ).

Advanced: How can researchers validate the purity of this compound in absence of reference standards?

Answer:

- Elemental Analysis (EA) : Match experimental vs. theoretical C/H/N/O percentages (±0.3% tolerance) .

- LC-MS/MS : Quantify impurities using high-resolution mass spectrometry (HRMS) .

- NMR Purity Assessment : Integrate proton signals to estimate impurity levels (<1% ).

Basic: What are the regulatory considerations for using this compound in preclinical studies?

Answer:

- GLP Compliance : Document synthesis, purity, and stability per OECD/ICH guidelines .

- Ecotoxicity Assessment : Follow OECD 201/202 for aquatic toxicity profiling .

- Waste Disposal : Neutralize hydrochloride waste with bases (e.g., NaOH) before disposal .

Advanced: What strategies mitigate racemization during synthesis of chiral piperazinone derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。